Vat-Cit-PAB-Monomethyl Dolastatin 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vat-Cit-PAB-Monomethyl Dolastatin 10 is a complex chemical compound used primarily in the development of antibody-drug conjugates (ADCs). It combines Monomethyl Dolastatin 10, a potent tubulin inhibitor, with the ADC linker Vat-Cit-PAB. This compound is known for its significant antitumor activity, making it a valuable tool in cancer research and treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vat-Cit-PAB-Monomethyl Dolastatin 10 involves multiple steps, starting with the preparation of Monomethyl Dolastatin 10. This is followed by the conjugation of Monomethyl Dolastatin 10 with the Vat-Cit-PAB linker. The process typically involves:
Synthesis of Monomethyl Dolastatin 10:
Conjugation with Vat-Cit-PAB: The Vat-Cit-PAB linker is attached to Monomethyl Dolastatin 10 through a series of coupling reactions, often using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of stable amide bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and stringent quality control measures are implemented to maintain consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Vat-Cit-PAB-Monomethyl Dolastatin 10 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the linker or the active drug component.
Substitution: Substitution reactions are often employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are utilized under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Applications De Recherche Scientifique
Vat-Cit-PAB-Monomethyl Dolastatin 10 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: The compound’s ability to inhibit tubulin makes it a valuable tool for studying cell division and microtubule dynamics.
Medicine: Its potent antitumor activity is leveraged in the development of ADCs for targeted cancer therapy.
Industry: The compound is used in the production of ADCs, which are increasingly important in the pharmaceutical industry for developing new cancer treatments
Mécanisme D'action
Vat-Cit-PAB-Monomethyl Dolastatin 10 exerts its effects primarily through the inhibition of tubulin polymerization. This disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. The Vat-Cit-PAB linker facilitates targeted delivery of Monomethyl Dolastatin 10 to cancer cells, enhancing its efficacy and reducing off-target effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Monomethyl Auristatin E: Another potent tubulin inhibitor used in ADCs.
Maytansinoids: A class of compounds with similar mechanisms of action, used in various ADCs.
Camptothecins: Topoisomerase inhibitors that are also used in ADCs for cancer treatment
Uniqueness
Vat-Cit-PAB-Monomethyl Dolastatin 10 is unique due to its specific combination of Monomethyl Dolastatin 10 and the Vat-Cit-PAB linker. This combination enhances its stability and targeting ability, making it particularly effective in ADCs for cancer therapy .
Propriétés
Formule moléculaire |
C60H93N11O11S |
---|---|
Poids moléculaire |
1176.5 g/mol |
Nom IUPAC |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C60H93N11O11S/c1-14-38(8)51(46(80-12)33-47(72)71-30-19-23-45(71)52(81-13)39(9)53(73)67-44(57-63-29-31-83-57)32-40-20-16-15-17-21-40)69(10)58(77)49(36(4)5)68-56(76)50(37(6)7)70(11)60(79)82-34-41-24-26-42(27-25-41)65-54(74)43(22-18-28-64-59(62)78)66-55(75)48(61)35(2)3/h15-17,20-21,24-27,29,31,35-39,43-46,48-52H,14,18-19,22-23,28,30,32-34,61H2,1-13H3,(H,65,74)(H,66,75)(H,67,73)(H,68,76)(H3,62,64,78)/t38-,39+,43-,44-,45+,46+,48-,49-,50-,51-,52+/m0/s1 |
Clé InChI |
GXCUHADNABTLIA-DBHCVZOLSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.